molecular formula C15H22O B1218703 Cyclocolorenone CAS No. 489-45-2

Cyclocolorenone

Cat. No. B1218703
CAS RN: 489-45-2
M. Wt: 218.33 g/mol
InChI Key: ZEEUIOBUKGZKPS-IDTAVKCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclocolorenone is a natural product found in Magnolia ovata, Frullania diversitexta, and other organisms with data available.

Scientific Research Applications

  • Synthesis and Chemical Characterization :

    • Cyclocolorenone has been synthesized through various chemical processes. For instance, a study outlined a stereocontrolled total synthesis of (±)-Cyclocolorenone from commercially available tropylium cation, providing a general precursor to bicyclo[5.3.0]decane sesquiterpenes (Calancea, Carret, & Deprés, 2009).
    • Another research utilized cobalt-mediated propargylation/annelation for the efficient synthesis of Cyclocolorenone (Saha, Bagby, & Nicholas, 1986).
  • Biological and Medicinal Applications :

    • Cyclocolorenone has shown antileishmanial activity. A study on (-)-cyclocolorenone isolated from Duguetia lanceolata (Annonaceae) demonstrated its effectiveness against Leishmania amazonensis, indicating its potential as a scaffold for new drug development for leishmaniasis (Monteiro et al., 2022).
  • Extraction and Identification from Natural Sources :

    • Various studies have focused on the isolation and identification of Cyclocolorenone from natural sources, such as Magnolia grandiflora (Castañeda-Acosta et al., 1995), and Ledum palustre (Mikhailova et al., 1978).
  • Insect Repellent Activity :

    • Cyclocolorenone has also been investigated for its insect repellent activity. A study found that (+)-cyclocolorenone isolated from the red alga Laurencia intricata exhibited strong repellent activity against Sitophilus zeamais, a type of maize weevil (Ishii et al., 2018).
  • Metabolic and Enzymatic Studies :

properties

CAS RN

489-45-2

Product Name

Cyclocolorenone

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-2,3,4,4a,5,7b-hexahydro-1aH-cyclopropa[e]azulen-6-one

InChI

InChI=1S/C15H22O/c1-8-5-6-11-14(15(11,3)4)13-9(2)12(16)7-10(8)13/h8,10-11,14H,5-7H2,1-4H3/t8-,10-,11-,14-/m1/s1

InChI Key

ZEEUIOBUKGZKPS-IDTAVKCVSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C(C(=O)C[C@H]13)C

SMILES

CC1CCC2C(C2(C)C)C3=C(C(=O)CC13)C

Canonical SMILES

CC1CCC2C(C2(C)C)C3=C(C(=O)CC13)C

synonyms

cyclocolorenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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